1-(2-Hydroxyethyl)cyclobutanol

Description

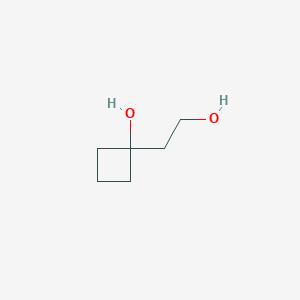

1-(2-Hydroxyethyl)cyclobutanol is a cyclobutanol derivative featuring a hydroxyethyl (-CH₂CH₂OH) substituent attached to the four-membered cyclobutane ring. The hydroxyethyl group introduces both hydrophilic and steric effects, influencing solubility, reactivity, and stability. Cyclobutanol derivatives are of interest in pharmaceutical and materials science due to their strained ring system and functional versatility .

Properties

IUPAC Name |

1-(2-hydroxyethyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-4-6(8)2-1-3-6/h7-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCSWRUDYCYSHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)cyclobutanol can be synthesized through the reduction of cyclobutanone using suitable reducing agents. The hydroxyethyl group can be introduced via nucleophilic substitution reactions involving ethylene oxide or similar reagents.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclobutanone in the presence of ethylene oxide. The reaction conditions are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)cyclobutanol undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be further reduced to form cyclobutanol derivatives.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Cyclobutanol derivatives.

Substitution: Ethers, esters.

Scientific Research Applications

1-(2-Hydroxyethyl)cyclobutanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)cyclobutanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds and participate in various biochemical reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-(2-Hydroxyethyl)cyclobutanol with four analogs:

Key Observations:

- The 3-fluorophenyl vinyl group () adds steric bulk and halogenated aromaticity, likely reducing water solubility but improving stability at room temperature . The aminomethyl group () increases water solubility significantly due to the hydrophilic -NH₂ group, making it a liquid at room temperature .

- Stability Considerations: Hydroxyethyl-containing compounds (e.g., 1-(2-Hydroxyethyl)pyrrolidone in ) undergo thermal and oxidative degradation, producing smaller molecules like ammonia and organic acids . By analogy, this compound may exhibit similar degradation pathways under harsh conditions. Refrigerated storage for 1-(3-Pyridinyl)cyclobutanol contrasts with room-temperature stability of halogenated or amino-substituted derivatives, highlighting the role of substituents in stability .

Biological Activity

1-(2-Hydroxyethyl)cyclobutanol is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its cyclobutane ring structure with a hydroxyl and hydroxyethyl substituent. Its molecular formula is , and it has a molar mass of approximately 116.16 g/mol.

Anticancer Potential

Recent studies have indicated that this compound may exhibit anticancer properties. It has been explored in various cellular models, particularly for its effects on cancer cell proliferation and apoptosis induction.

- Mechanism of Action : The compound appears to interact with specific signaling pathways involved in cell growth and survival, potentially inhibiting key enzymes that facilitate tumor progression.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| MCF-7 | 50 µM | Inhibition of growth | |

| HeLa | 100 µM | Induction of apoptosis | |

| A549 | 75 µM | Decrease in migration |

Genotoxicity Studies

Genotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using primary cultures of fetal hamster lung cells demonstrated that exposure to the compound resulted in DNA strand breaks, although the extent varied based on concentration and exposure time .

- Findings : The compound's potential to induce DNA damage raises concerns about its long-term safety, necessitating further investigation into its mutagenic properties.

Case Study 1: Antitumor Effects

In a controlled study, this compound was administered to MCF-7 breast cancer cells. The results showed a significant reduction in cell viability compared to untreated controls, suggesting its potential as an adjunct therapy in breast cancer treatment.

Case Study 2: Toxicological Assessment

A toxicity assessment involving multiple concentrations of this compound revealed dose-dependent effects on cellular viability. At higher concentrations, there was an observable increase in cytotoxicity, indicating the need for careful dosage consideration in therapeutic applications.

Enzyme Interaction

The compound's interaction with biological macromolecules has been a focal point of research. Preliminary findings suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to cancer progression.

- Biochemical Pathways : Investigations into its biochemical pathways indicate that it may disrupt normal cellular functions by inhibiting enzymes critical for nucleotide synthesis and repair mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.